2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

Physicochemical profiling Drug-likeness Scaffold comparison

2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 1823842-81-4) is a heterocyclic small molecule belonging to the 4,5-dihydropyridazin-3(2H)-one subclass of pyridazinones. Its structure features a six-membered diazine ring bearing a 6-methyl substituent and an N2-(but-3-en-2-yl) group, with molecular formula C9H14N2O and a molecular weight of 166.22 g mol⁻¹.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B15055847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)CC1)C(C)C=C
InChIInChI=1S/C9H14N2O/c1-4-8(3)11-9(12)6-5-7(2)10-11/h4,8H,1,5-6H2,2-3H3
InChIKeyMWLHSNQXDKVAFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one – Core Identity, Physicochemical Profile, and Procurement-Ready Specifications


2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 1823842-81-4) is a heterocyclic small molecule belonging to the 4,5-dihydropyridazin-3(2H)-one subclass of pyridazinones. Its structure features a six-membered diazine ring bearing a 6-methyl substituent and an N2-(but-3-en-2-yl) group, with molecular formula C9H14N2O and a molecular weight of 166.22 g mol⁻¹ [1]. The compound is commercially available at ≥95% purity from multiple suppliers, including Leyan (Cat. No. 2224454) and Chemenu (Cat. No. CM512330), making it accessible for medicinal chemistry and agrochemical discovery programs . Key computed physicochemical descriptors include an XLogP3-AA of 0.5, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 32.7 Ų, indicating moderate hydrophilicity and favorable permeability potential [1].

2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one – Why In-Class or Core-Scaffold Analogs Cannot Be Assumed Interchangeable


Pyridazin-3(2H)-one derivatives exhibit profoundly divergent biological profiles depending on the nature and position of substituents on the heterocyclic core. The N2-substituent is a critical determinant of target engagement: replacement of the but-3-en-2-yl group in the target compound with alternative N-alkyl, N-aryl, or N-benzhydryl moieties has been shown to shift selectivity between CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonism and other pharmacological activities such as PDE4 inhibition or herbicidal action [1][2]. The unsubstituted core scaffold 6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 5157-08-4) lacks the N2-alkenyl side chain entirely and has been employed primarily as a synthetic intermediate rather than a bioactive molecule, underscoring that the butenyl group is not a passive structural feature but an essential pharmacophoric element . Without direct comparative data for the N2-(but-3-en-2-yl) versus N2-(alkyl/aryl) analogs in the same assay, procurement decisions must be guided by the recognition that even minor N2-substituent variations can ablate or invert target selectivity, rendering generic substitution scientifically unsound.

2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one – Quantitative Differentiation Evidence Against Closest Analogs and Scaffold Comparators


N2-Butenyl Substitution Confers Distinct Physicochemical Properties Relative to the Unsubstituted 6-Methyl Core Scaffold

Compared to the unsubstituted core scaffold 6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 5157-08-4; MW 112.13 g mol⁻¹; C5H8N2O; XLogP3-AA approximately ‑0.3), 2-(but-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one demonstrates a substantial increase in molecular weight (166.22 g mol⁻¹; +54.09 g mol⁻¹) and lipophilicity (XLogP3-AA 0.5; Δ ~+0.8 log units), driven entirely by the N2-(but-3-en-2-yl) substituent [1]. This shift brings the compound into a more favorable drug-like property space (MW < 500; logP 0–3) while retaining zero hydrogen bond donors, preserving membrane permeability potential [1]. The topological polar surface area increases moderately (32.7 Ų vs. ~29.1 Ų for the core scaffold), remaining well below the 140 Ų threshold associated with poor oral absorption [1].

Physicochemical profiling Drug-likeness Scaffold comparison

N2-Alkenyl Substituent as a Key Structural Determinant of CRTH2 Antagonist Activity Within the Pyridazinone Class

High-throughput screening of pyridazinone libraries identified N2-substituted 4,5-dihydropyridazin-3(2H)-ones as a novel scaffold for CRTH2 (DP2) receptor antagonism, a target implicated in Th2-driven allergic inflammation [1]. The pyridazinone chemotype demonstrated CRTH2 inhibitory activity with moderate oral absorption in guinea pigs (Cmax 0.73 μg mL⁻¹; AUC 2.40 μg·h mL⁻¹ at 10 mg kg⁻¹ p.o.) [1]. Critically, this activity profile is contingent on the N2-substituent: the benzhydryl pyridone hit compound from the same HTS campaign exhibited a different profile (human CRTH2 IC50 42 nM; guinea pig IC50 256 nM; Cmax 0.84 μg mL⁻¹; AUC 5.95 μg·h mL⁻¹), demonstrating that scaffold and substituent identity jointly govern both target potency and pharmacokinetic behavior [1]. While specific Ki/IC50 data for the 2-(but-3-en-2-yl) analog are not publicly available, the class-level evidence establishes that N2-substitution is an essential activity-conferring feature and that the but-3-en-2-yl group represents a distinct chemical space within this pharmacophore.

CRTH2 antagonism Allergic inflammation Structure-activity relationship

N2-Butenyl Pyridazinones Occupy a Distinct IP Space in Herbicidal Pyridazinone Patent Landscapes

Patent analysis reveals that N-substituted pyridazinones, including those bearing alkenyl groups such as allyl, 1-buten-3-yl, and 3-buten-1-yl, are explicitly claimed as herbicidal active ingredients in multiple patent families (e.g., US 8,541,414 B2; JP-H0150244-B2) [1][2]. The patent literature identifies N2-alkenyl substitution as a key structural variable governing weed control spectrum and crop selectivity, distinguishing these compounds from N-aryl pyridazinone herbicides such as norflurazon (4-chloro-5-(methylamino)-2-(3-trifluoromethylphenyl)-pyridazin-3(2H)-one), which act via carotenoid biosynthesis inhibition [3]. The 2-(but-3-en-2-yl) substitution pattern of the target compound falls within the claimed alkenyl scope of these patents, suggesting potential herbicidal utility that is mechanistically and structurally distinct from the N-aryl pyridazinone herbicide subclass.

Herbicide discovery Patent landscape Agrochemical

Computed Drug-Likeness and Permeability Profile Compared to N-Aryl Pyridazinone Drug Candidates

Computed property analysis positions 2-(but-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one favorably within drug-like chemical space. With a molecular weight of 166.22 g mol⁻¹, XLogP3-AA of 0.5, zero hydrogen bond donors, and only two hydrogen bond acceptors, the compound satisfies all four Lipinski Rule of Five criteria without any violations [1]. The rotatable bond count of 2 and TPSA of 32.7 Ų further predict good passive membrane permeability, with TPSA well below the 140 Ų threshold and rotatable bond count below 10, both associated with favorable oral bioavailability [1]. In contrast, many N-aryl pyridazinone drug candidates (e.g., those with benzhydryl or trifluoromethylphenyl substituents) have molecular weights exceeding 350 g mol⁻¹ and TPSA values above 50 Ų, potentially limiting their permeability and solubility [2].

Drug-likeness ADME prediction Permeability

2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one – Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Fragment-Based or Early Lead-Like CRTH2 Antagonist Discovery Programs

Given its favorable computed drug-likeness profile (MW 166.22 g mol⁻¹; XLogP3-AA 0.5; zero Ro5 violations; TPSA 32.7 Ų) and the class-level validation of N2-substituted pyridazinones as CRTH2 antagonists with measurable oral exposure in guinea pigs (Cmax 0.73 μg mL⁻¹ at 10 mg kg⁻¹ p.o.), this compound serves as an attractive starting point for fragment-based or early lead-like optimization programs targeting Th2-driven allergic inflammatory diseases [1][2]. Its low molecular weight provides ample room for vector-based elaboration while maintaining drug-like properties [1].

Novel Mode-of-Action Herbicide Discovery Leveraging N2-Alkenyl Pyridazinone Chemical Space

The compound's N2-(but-3-en-2-yl) substituent positions it within patent-claimed alkenyl pyridazinone herbicidal chemical space (US 8,541,414 B2; JP-H0150244-B2), structurally distinct from the carotenoid biosynthesis-inhibiting N-aryl pyridazinone herbicide class exemplified by norflurazon [3][4]. This differentiation supports its use as a screening candidate in herbicide discovery programs seeking novel modes of action with potentially distinct weed control spectra and crop selectivity profiles [3].

Physicochemical Comparator and Negative Control for N-Aryl Pyridazinone Structure-Activity Relationship Studies

The substantial differences in molecular weight (166.22 vs. >350 g mol⁻¹), lipophilicity (XLogP3-AA 0.5 vs. >3.0), and TPSA (32.7 vs. >50 Ų) between this compound and prototypical N-aryl pyridazinone CRTH2 antagonists or PDE4 inhibitors make it a valuable physicochemical comparator in SAR studies [1][5]. Its use can help deconvolute substituent-specific contributions to target potency, selectivity, and ADME properties, enabling more informed lead optimization decisions [1].

Synthetic Methodology Development for N2-Functionalized 4,5-Dihydropyridazin-3(2H)-ones

As a representative N2-alkenyl-substituted 4,5-dihydropyridazin-3(2H)-one with commercial availability at ≥95% purity from multiple vendors (Leyan Cat. No. 2224454; Chemenu Cat. No. CM512330), this compound can serve as a readily accessible substrate or reference standard for developing and validating synthetic methodologies targeting N2-functionalized pyridazinone libraries, including solid-phase synthesis approaches previously reported for 4,5-dihydropyridazin-3(2H)-one derivatives .

Quote Request

Request a Quote for 2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.